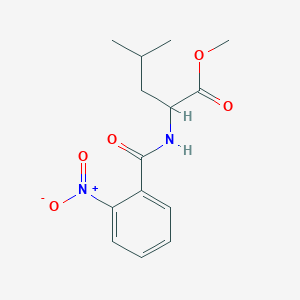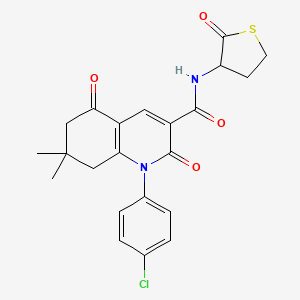
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a benzothiazole moiety linked to a pyrrolidine-2,5-dione structure via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiazole Moiety: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an appropriate halogenating agent to form the benzothiazole ring.
Formation of the Pyrrolidine-2,5-dione: This can be synthesized by reacting maleic anhydride with an appropriate amine.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the pyrrolidine-2,5-dione through a sulfanyl linkage, possibly using a thiolating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those containing benzothiazole and pyrrolidine motifs.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved could range from metabolic to signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the ethoxy group.
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-2-24-13-9-7-12(8-10-13)21-17(22)11-16(18(21)23)26-19-20-14-5-3-4-6-15(14)25-19/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRYXOHNMVYCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B3978631.png)
![2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3978641.png)
![2-({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1-methyl-1H-benzimidazole](/img/structure/B3978655.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylbutanamide](/img/structure/B3978662.png)

![1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978675.png)
![2-{[4-(9H-fluoren-9-yl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B3978681.png)
![5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B3978688.png)


![(3,4-dichlorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B3978710.png)

![ethyl 2-[(2-phenoxypropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3978731.png)

